molecular formula C8H8BrNO2 B12500959 2-(2-Bromo-5-methylpyridin-4-yl)acetic acid

2-(2-Bromo-5-methylpyridin-4-yl)acetic acid

Cat. No.: B12500959
M. Wt: 230.06 g/mol
InChI Key: UAHULGHTXUEVCA-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylpyridin-4-yl)acetic acid is a chemical compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylpyridin-4-yl)acetic acid typically involves the bromination of 5-methylpyridin-4-ylacetic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylpyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include reduced derivatives with altered functional groups.

Scientific Research Applications

2-(2-Bromo-5-methylpyridin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylpyridin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and the pyridine ring play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-methylpyridin-4-yl)acetic acid
  • 2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid
  • 2-(2-Iodo-5-methylpyridin-4-yl)acetic acid

Uniqueness

2-(2-Bromo-5-methylpyridin-4-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(2-bromo-5-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)

InChI Key

UAHULGHTXUEVCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CC(=O)O)Br

Origin of Product

United States

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